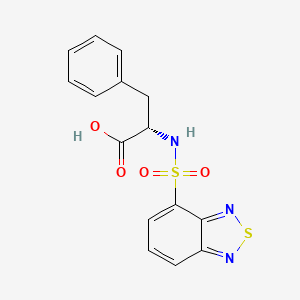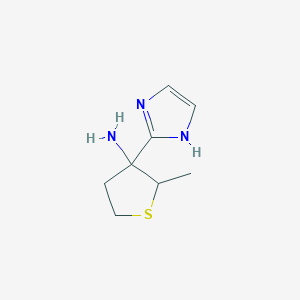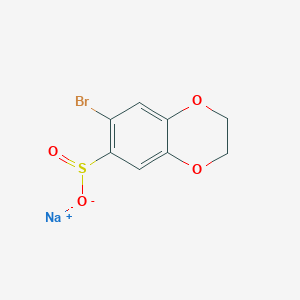
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid is a complex organic compound that features a benzothiadiazole moiety, a sulfonamide group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzothiadiazole core, which can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents. The sulfonamide group is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions. Finally, the phenylpropanoic acid moiety is attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzothiadiazole can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The benzothiadiazole moiety can participate in electron transfer processes, making it useful in electronic applications. The phenylpropanoic acid backbone provides structural stability and facilitates interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound that lacks the sulfonamide and phenylpropanoic acid groups.
Sulfanilamide: Contains the sulfonamide group but lacks the benzothiadiazole and phenylpropanoic acid moieties.
Phenylpropanoic acid: A basic structure that lacks the benzothiadiazole and sulfonamide groups.
Uniqueness
(2S)-2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid is unique due to its combination of a benzothiadiazole moiety, a sulfonamide group, and a phenylpropanoic acid backbone. This combination imparts unique electronic and chemical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H13N3O4S2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(20)12(9-10-5-2-1-3-6-10)18-24(21,22)13-8-4-7-11-14(13)17-23-16-11/h1-8,12,18H,9H2,(H,19,20)/t12-/m0/s1 |
InChI Key |
FVOBEGVUELSHSE-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13212583.png)
![3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212600.png)
![Spiro[2.6]nonane-4-carboxamide](/img/structure/B13212605.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13212607.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13212617.png)




![3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13212626.png)


